2-Fluoro-4-isocyanato-1-nitrobenzene
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Overview
Description
2-Fluoro-4-isocyanato-1-nitrobenzene is an organic compound with the molecular formula C7H3FN2O3. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isocyanate group, and a nitro group. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isocyanato-1-nitrobenzene typically involves the nitration of 2-fluoroaniline followed by the introduction of the isocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The resulting 2-fluoro-4-nitroaniline is then treated with phosgene or a similar reagent to introduce the isocyanate group, forming this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of the reagents involved, such as phosgene.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isocyanato-1-nitrobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The nitro and isocyanate groups can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as potassium carbonate in dimethylformamide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can reduce the nitro group.
Addition: Amines or alcohols can be used to react with the isocyanate group under mild conditions.
Major Products Formed
Substitution: Products include substituted benzene derivatives.
Reduction: The major product is 2-Fluoro-4-isocyanatoaniline.
Addition: Products include ureas and carbamates.
Scientific Research Applications
2-Fluoro-4-isocyanato-1-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules through the isocyanate group, which reacts with amines in proteins and peptides.
Industry: Used in the production of polymers and other materials where specific functional groups are required.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isocyanato-1-nitrobenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, such as amines, through the formation of urea or carbamate linkages. This reactivity makes it useful for modifying biomolecules and synthesizing new compounds. The nitro group can undergo reduction to form an amine, which can further participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Fluoronitrobenzene: Similar structure but lacks the isocyanate group.
4-Fluoro-2-isocyanato-1-nitrobenzene: Isomer with different positions of the substituents.
2-Bromo-4-fluoro-1-nitrobenzene: Similar structure but with a bromine atom instead of an isocyanate group.
Uniqueness
2-Fluoro-4-isocyanato-1-nitrobenzene is unique due to the presence of both the isocyanate and nitro groups on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and modifications of biomolecules.
Properties
CAS No. |
137677-85-1 |
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Molecular Formula |
C7H3FN2O3 |
Molecular Weight |
182.11 g/mol |
IUPAC Name |
2-fluoro-4-isocyanato-1-nitrobenzene |
InChI |
InChI=1S/C7H3FN2O3/c8-6-3-5(9-4-11)1-2-7(6)10(12)13/h1-3H |
InChI Key |
UUHCQJGWGATUCV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=C=O)F)[N+](=O)[O-] |
Origin of Product |
United States |
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